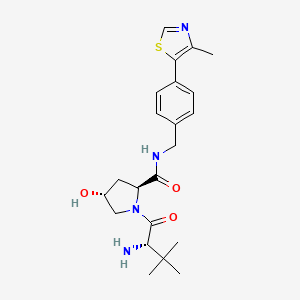

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Overview

Description

“(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a chemical compound that is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .

Molecular Structure Analysis

The molecular formula of this compound is C22H30N4O3S . The structure includes a pyrrolidine ring, a thiazole ring, and a benzyl group .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 467.03 . It is soluble in DMF, DMSO, and ethanol . The storage temperature is 2-8°C .Scientific Research Applications

Androgen Receptor Antagonism

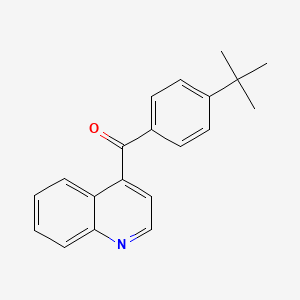

4-(Anilino)pyrrole-2-carboxamides, structurally similar to the compound , have been studied for their role as novel androgen receptor (AR) antagonists. These compounds, without steroidal or anilide structures, show potential in binding affinity for wild-type AR and inhibiting the growth of androgen-dependent cells. One such compound demonstrated potent AR antagonism, comparable to typical AR antagonists like hydroxyflutamide and bicalutamide, and also showed strong affinity for mutated ARs, indicating potential use in prostate cancer therapy (Wakabayashi et al., 2008).

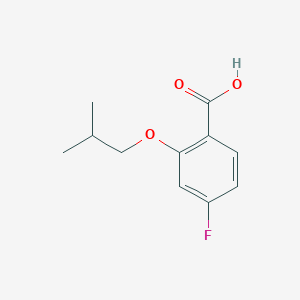

Catalysis in Organic Synthesis

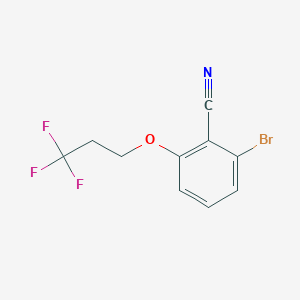

A derivative, HMNPC, from a similar compound family demonstrated significant utility as a ligand in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This catalytic activity facilitates the synthesis of (hetero)aryl methylsulfones, compounds of pharmaceutical relevance, showcasing the compound's role in organic synthesis (Ma et al., 2017).

Analgesic Properties

Compounds structurally similar to the one , such as N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, have been explored for their potential analgesic properties. Modifications in these compounds, particularly in the pyridine moiety, have shown enhanced biological activity, indicating their potential application in pain management (Ukrainets et al., 2015).

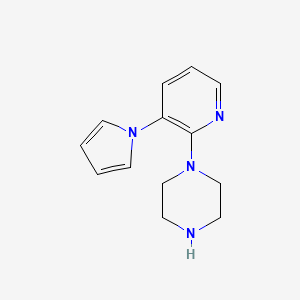

Synthesis and Antipsychotic Potential

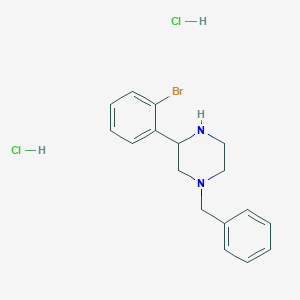

Heterocyclic analogues of 1192U90, which are structurally related, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have been assessed for their binding to dopamine and serotonin receptors, indicating their relevance in the development of new antipsychotic medications (Norman et al., 1996).

Antitumor and Antimicrobial Activity

In the field of textile dyeing and medicinal chemistry, certain heterocyclic carboxamides, similar to the compound of interest, have been synthesized and found to exhibit both antitumor and antimicrobial activities. These compounds, applied to polyester fabrics, have potential applications in producing sterile and biologically active materials (Khalifa et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria in cancer cells . The mitochondria, often referred to as the “powerhouse of the cell,” play a crucial role in energy production and are involved in various cellular processes, including cell growth and death .

Mode of Action

The compound interacts with the mitochondria in cancer cells, promoting cell death . It does this by lowering the mitochondrial membrane potential and inhibiting the anti-apoptotic protein Bcl-xL’s interaction with Bax, a pro-apoptotic protein . This dual action disrupts mitochondrial function, leading to the release of cytochrome c, a molecule that promotes cell death .

Biochemical Pathways

The compound affects the apoptotic pathway, a biochemical pathway that leads to programmed cell death . By disrupting mitochondrial function and promoting the release of cytochrome c, the compound triggers a cascade of events that ultimately lead to apoptosis, or cell death .

Result of Action

The result of the compound’s action is the effective killing of cancer cells and the inhibition of tumor growth . By promoting apoptosis in cancer cells, the compound can help to reduce the size of tumors and potentially slow the progression of the disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can all impact how a compound interacts with its target and carries out its intended effect

Future Directions

The compound is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1 . This suggests that it may have future applications in the development of new PROTACs for targeted protein degradation.

properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOXMSNKPDWMEF-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

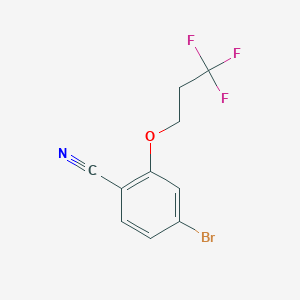

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)

![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)

![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)